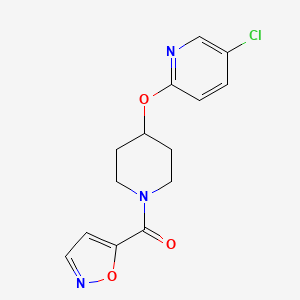

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a 5-chloropyridin-2-yloxy group. The piperidine nitrogen is linked via a carbonyl group to an isoxazol-5-yl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the chloropyridine substituent and hydrogen-bonding capacity from the isoxazole and carbonyl groups.

Properties

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c15-10-1-2-13(16-9-10)20-11-4-7-18(8-5-11)14(19)12-3-6-17-21-12/h1-3,6,9,11H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKVQZXVSXGJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps:

-

Formation of the Chloropyridine Intermediate: : The starting material, 5-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine moiety. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

-

Coupling with Piperidine: : The chloropyridine intermediate is then reacted with piperidine under reflux conditions to form the (5-chloropyridin-2-yl)oxy)piperidine derivative. This step may involve catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

-

Introduction of the Isoxazole Group: : The final step involves the reaction of the (5-chloropyridin-2-yl)oxy)piperidine derivative with an isoxazole precursor. This can be achieved through a cyclization reaction using reagents like hydroxylamine and acetic anhydride under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized for higher yields and cost-effectiveness. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.

Catalyst Recycling: Implementing methods to recover and reuse catalysts, reducing overall production costs.

Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: : Reduction reactions can be performed on the isoxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The chloropyridine moiety allows for various substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Dimethylformamide, acetonitrile, ethanol.

Major Products

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced forms of the isoxazole ring.

Substitution Products: Various substituted derivatives of the chloropyridine moiety.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone have been studied for their effectiveness against a range of bacterial strains. A study highlighted the synthesis of oxazolone derivatives which showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Isoxazole derivatives are known for their anti-inflammatory effects. In particular, studies have demonstrated that certain isoxazolones can inhibit lipoxygenase activity, which plays a crucial role in inflammatory processes. The compound's structure suggests it may also interact with similar pathways .

Neuropharmacological Effects

Compounds containing piperidine and isoxazole rings have been investigated for their potential neuropharmacological effects. They may act as modulators of neurotransmitter systems, particularly in the context of dopamine and serotonin pathways. This could position them as candidates for treating neurological disorders such as depression or anxiety .

Case Study 1: Synthesis and Evaluation

A notable study synthesized various isoxazolone derivatives, including those with piperidine structures. The research evaluated their biological activity against specific enzymes involved in inflammation. Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional anti-inflammatory drugs, suggesting enhanced efficacy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on related compounds to determine the influence of structural variations on biological activity. The findings revealed that modifications to the isoxazole ring and piperidine substituents could optimize potency against targeted enzymes involved in inflammatory processes .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

- Antimicrobial Agents : Further development could lead to new antibiotics or antifungal treatments.

- Anti-inflammatory Drugs : The compound's ability to inhibit key inflammatory pathways positions it as a candidate for developing new anti-inflammatory therapies.

- Neurological Treatments : Its potential effects on neurotransmitter systems may lead to novel treatments for mood disorders.

Mechanism of Action

The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound 2-(4-hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one (hereafter referred to as Compound A) from provides a relevant comparison point due to shared piperidine-isoxazole linkages. Below is a detailed structural and functional analysis:

Table 1: Structural and Functional Comparison

Analysis of Substituent Effects

In contrast, Compound A’s 4-hydroxyl group increases hydrophilicity, favoring solubility but reducing membrane permeability .

Isoxazole vs. Isoxazolone: The target compound’s isoxazol-5-yl methanone retains aromaticity, which stabilizes π-π interactions in biological targets. Compound A’s isoxazolone (5-oxo) introduces a ketone, altering electronic distribution and hydrogen-bonding capacity, which may influence stability or metabolic clearance .

Chlorine vs. Hydroxyl :

Research Findings and Implications

While direct experimental data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogues:

- Kinase Inhibition Potential: Chloropyridine derivatives are known to inhibit kinases (e.g., JAK2/3 inhibitors), suggesting the target compound may share similar mechanisms .

- Metabolic Stability : The isoxazole ring in the target compound likely resists oxidative metabolism better than Compound A’s isoxazolone, which may undergo rapid ketone reduction .

Biological Activity

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone , also known by its chemical identifiers such as CAS No. 459814-89-2, is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 402.85 g/mol. The structure includes a piperidine ring, a chloropyridine moiety, and an isoxazole group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to antimicrobial , antifungal , and anticancer properties. Its mechanism of action often involves enzyme inhibition and interaction with specific biological targets.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of compounds similar to this compound possess significant antimicrobial effects against various pathogens. For instance, a study found that certain isoxazole derivatives showed promising activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity is attributed to the disruption of fungal cell wall synthesis, mediated through enzyme inhibition .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cell lines such as breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at various phases, which has been confirmed through flow cytometry analysis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable case study involved the evaluation of this compound against MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.